molecular formula C31H23NO B14217816 Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)- CAS No. 741267-16-3

Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-

Cat. No.: B14217816
CAS No.: 741267-16-3
M. Wt: 425.5 g/mol
InChI Key: BFJSARYHBLWBPF-UHFFFAOYSA-N
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Description

Benzamide, N,N-bis([1,1’-biphenyl]-4-yl)- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-bis([1,1’-biphenyl]-4-yl)- typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as ZrCl4 and ultrasonic irradiation can enhance the efficiency and yield of the reaction . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-bis([1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the biphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, N,N-bis([1,1’-biphenyl]-4-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N,N-bis([1,1’-biphenyl]-4-yl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl benzamide
  • N,N-diphenethyl benzamide
  • N,N-dihexyl benzamide
  • N,N-dioctyl benzamide

Uniqueness

Benzamide, N,N-bis([1,1’-biphenyl]-4-yl)- is unique due to the presence of biphenyl groups, which enhance its stability and reactivity compared to other benzamide derivatives. These structural features make it particularly useful in applications requiring high thermal and chemical stability .

Properties

CAS No.

741267-16-3

Molecular Formula

C31H23NO

Molecular Weight

425.5 g/mol

IUPAC Name

N,N-bis(4-phenylphenyl)benzamide

InChI

InChI=1S/C31H23NO/c33-31(28-14-8-3-9-15-28)32(29-20-16-26(17-21-29)24-10-4-1-5-11-24)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H

InChI Key

BFJSARYHBLWBPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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